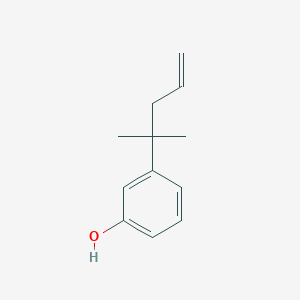

3-(2-Methylpent-4-en-2-yl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

81194-51-6 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

3-(2-methylpent-4-en-2-yl)phenol |

InChI |

InChI=1S/C12H16O/c1-4-8-12(2,3)10-6-5-7-11(13)9-10/h4-7,9,13H,1,8H2,2-3H3 |

InChI Key |

DQUAIDFFOZFLJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC=C)C1=CC(=CC=C1)O |

Origin of Product |

United States |

Structural Insights and Theoretical Frameworks for 3 2 Methylpent 4 En 2 Yl Phenol

Advanced Spectroscopic Characterization for Structural Elucidation of 3-(2-Methylpent-4-en-2-yl)phenol

The definitive structural elucidation of this compound would rely on a combination of advanced spectroscopic methods. Each technique provides unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra would provide crucial information.

In the ¹H NMR spectrum, the aromatic protons would exhibit characteristic shifts and coupling patterns in the range of 6.5-8.0 ppm. libretexts.orgdocbrown.info The phenolic hydroxyl proton would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration. libretexts.orglibretexts.org The protons of the 2-methylpent-4-en-2-yl substituent would have distinct signals: the methyl groups would likely appear as singlets, while the methylene (B1212753) and vinyl protons would show more complex splitting patterns due to spin-spin coupling. Two-dimensional NMR techniques, such as COSY and HSQC, would be essential to establish the connectivity between protons and carbons, respectively. NOESY experiments could provide information about the spatial proximity of different protons, aiding in the determination of the preferred conformation of the side chain relative to the phenol (B47542) ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the hydroxyl and the alkyl substituents. docbrown.info The carbons of the alkenyl and methyl groups would also have characteristic chemical shift values.

Despite the power of these techniques, specific ¹H and ¹³C NMR data for this compound are not currently available in published literature.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis of this compound

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. Phenols typically exhibit a strong molecular ion peak. libretexts.orgdocbrown.info Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule (to form a cyclopentadienyl (B1206354) cation), and cleavage of the side chain. libretexts.orgyoutube.comyoutube.com The fragmentation of the 2-methylpent-4-en-2-yl side chain would likely involve cleavage at the benzylic position and rearrangements of the alkenyl group, leading to a series of characteristic fragment ions.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. However, a detailed mass spectral analysis with fragmentation patterns for this compound has not been reported in the scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. libretexts.orglibretexts.orgdocbrown.info The C-O stretching vibration of the phenol would likely appear in the range of 1200-1260 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would appear at approximately 1500 and 1600 cm⁻¹. libretexts.org The alkenyl C=C stretch from the pentenyl side chain would be expected around 1640 cm⁻¹. pressbooks.pub Finally, the C-H stretching and bending vibrations of the alkyl portions of the molecule would be observed in the regions of 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹, respectively.

While these are the expected absorption frequencies based on general principles, a specific, experimentally obtained IR spectrum for this compound is not documented in available scientific resources.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group.

The applicability of this technique is contingent on the ability to obtain a high-quality single crystal of the compound. To date, no crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals. cambridge.orgresearchgate.net

Computational Chemistry and Quantum Mechanical Analysis of this compound

In the absence of experimental data, computational chemistry provides a powerful avenue for predicting the structural and energetic properties of molecules.

Conformational Analysis and Energy Landscapes of this compound

The presence of a flexible alkyl-alkenyl side chain in this compound suggests a complex conformational landscape. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. nih.govacs.org

Theoretical methods, such as Density Functional Theory (DFT), could be employed to explore the potential energy surface of this molecule. acs.orgresearchgate.net By systematically rotating the single bonds in the side chain and the bond connecting the side chain to the phenol ring, a series of conformers can be generated. The energy of each conformer would then be calculated to identify the low-energy, and therefore more stable, structures.

The analysis would likely focus on the steric and electronic interactions that govern the preferred orientation of the 2-methylpent-4-en-2-yl group relative to the aromatic ring. For example, steric hindrance between the methyl groups on the side chain and the aromatic protons could disfavor certain conformations. The results of such a study would provide an energy landscape, illustrating the relative stabilities of the different conformers and the energy barriers for interconversion between them.

While general computational studies on substituted phenols have been conducted, a specific conformational analysis and detailed energy landscape for this compound are not available in the existing scientific literature. acs.orgresearchgate.net

Electronic Structure and Reactivity Predictions for this compound

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For this compound, theoretical methods such as Density Functional Theory (DFT) are instrumental in elucidating these properties. DFT calculations can map the electron density distribution, identify molecular orbitals, and predict reactivity. nih.gov

The presence of a hydroxyl (-OH) group and a bulky alkyl substituent (2-methylpent-4-en-2-yl) on the benzene ring significantly influences the electronic environment of the molecule. The hydroxyl group, being an electron-donating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance. chemrxiv.org This has a profound effect on the molecule's reactivity, especially its propensity to undergo electrophilic aromatic substitution and its antioxidant capabilities.

Key electronic and energetic descriptors that can be computationally determined for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Furthermore, the antioxidant potential of phenolic compounds is often evaluated by calculating the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, the Ionization Potential (IP), and the Proton Affinity (PA). researchgate.netresearchgate.net The BDE is the enthalpy change associated with the homolytic cleavage of the O-H bond, a key step in the hydrogen atom transfer (HAT) mechanism of antioxidant action. unec-jeas.com A lower BDE value indicates a greater ease of hydrogen donation to scavenge free radicals. mdpi.com The IP relates to the single electron transfer (SET) mechanism, and PA is relevant to the sequential proton loss electron transfer (SPLET) mechanism. researchgate.netunec-jeas.com

The reactivity of different sites on the molecule can be visualized using the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution from the perspective of an approaching reactant, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions showing positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the most negative potential is expected around the oxygen atom of the hydroxyl group and on the aromatic ring, while the phenolic hydrogen would be a site of positive potential. researchgate.net

Below are interactive tables summarizing the predicted electronic and reactivity parameters for this compound, based on typical values for substituted phenols calculated using DFT methods like B3LYP with a 6-311++G** basis set. nih.govrsc.org

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy (eV) | -5.5 to -6.0 | Electron-donating ability |

| LUMO Energy (eV) | -0.5 to 0.0 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 5.0 to 5.5 | Chemical reactivity and stability |

Table 2: Predicted Antioxidant-Related Reactivity Descriptors

| Descriptor | Predicted Value (kcal/mol) | Antioxidant Mechanism |

| Bond Dissociation Enthalpy (BDE) | 85 - 90 | Hydrogen Atom Transfer (HAT) |

| Ionization Potential (IP) | 170 - 180 | Single Electron Transfer (SET) |

| Proton Affinity (PA) | 330 - 340 | Sequential Proton Loss Electron Transfer (SPLET) |

These theoretical predictions provide a detailed picture of the electronic structure and reactivity of this compound, highlighting its potential as a reactive species in various chemical contexts, including as an antioxidant.

Molecular Dynamics Simulations for this compound Interactions

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can reveal crucial information about its interactions with other molecules, such as solvents or biological macromolecules. acs.orgtandfonline.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve. osti.gov

An MD simulation of this compound in an aqueous solution, for instance, would illuminate the nature of its hydration. The simulation would show the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group and surrounding water molecules. acs.org The orientation of the nonpolar alkyl substituent would also influence the local water structure, likely leading to a hydrophobic hydration shell.

In the context of its potential biological applications, MD simulations can be used to study the binding of this compound to a target protein. nih.gov By docking the molecule into the active site of an enzyme and running an MD simulation, one can assess the stability of the protein-ligand complex. Key metrics from such simulations include the root-mean-square deviation (RMSD) of the ligand's position, which indicates its stability in the binding pocket, and the analysis of intermolecular interactions like hydrogen bonds and van der Waals contacts. tandfonline.com

The results from MD simulations are often presented through various analyses, including Radial Distribution Functions (RDFs), which describe the probability of finding a particle at a certain distance from a reference particle. For example, the RDF between the phenolic oxygen of this compound and the hydrogen atoms of water would quantify the hydrogen bonding structure.

Table 3: Illustrative Data from a Hypothetical MD Simulation of this compound in Water

| Simulation Parameter | Description | Illustrative Finding |

| Simulation Time | Total duration of the simulation | 100 nanoseconds |

| Temperature | Controlled temperature of the system | 300 K |

| Pressure | Controlled pressure of the system | 1 atm |

| RMSD of Ligand | Stability of the molecule's conformation | Stable with fluctuations < 2 Å |

| Number of Hydrogen Bonds | Average H-bonds with solvent | 2-3 with water molecules |

These simulations provide a dynamic perspective that complements the static picture from quantum chemical calculations, offering a more complete understanding of the behavior of this compound in a realistic chemical environment.

Synthetic Methodologies for 3 2 Methylpent 4 En 2 Yl Phenol

Retrosynthetic Analysis of 3-(2-Methylpent-4-en-2-yl)phenol

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the key disconnection lies at the bond between the phenol (B47542) ring and the tertiary carbon of the methylpentenyl group. This bond is a carbon-carbon bond, and its formation is central to any synthetic strategy.

The primary disconnection suggests a Friedel-Crafts alkylation or a related reaction. This involves the electrophilic attack of a carbocation, or a species that can generate a carbocation, onto the electron-rich phenol ring. The synthon for the phenol component is the phenoxide anion, a nucleophile, while the synthon for the alkyl group is a tertiary carbocation.

A plausible forward synthesis pathway would involve the reaction of phenol with a suitable precursor to the 2-methylpent-4-en-2-yl cation. This precursor could be 2-methylpent-4-en-2-ol. In the presence of an acid catalyst, the alcohol would be protonated, and subsequent loss of water would generate the desired tertiary carbocation. This electrophile would then attack the phenol ring, primarily at the ortho and para positions due to the directing effect of the hydroxyl group. The meta-substituted product, this compound, would likely be a minor product in a standard Friedel-Crafts alkylation due to electronic and steric factors. Therefore, achieving meta-selectivity is a significant challenge in the synthesis of this compound.

Established Synthetic Routes to this compound

Established synthetic routes for this compound can be broadly categorized into total synthesis strategies and semi-synthesis approaches.

Total Synthesis Strategies

Total synthesis involves the creation of the target molecule from simple, commercially available starting materials. A common strategy for the synthesis of substituted phenols is the acid-catalyzed alkylation of phenols. prepchem.com For instance, the synthesis of a structurally similar compound, 4-(3-methylpent-3-yl)phenol, is achieved by reacting phenol with 3-methyl-3-pentanol (B165633) in the presence of phosphoric acid. prepchem.com This reaction proceeds via the formation of a tertiary carbocation, which then alkylates the phenol ring, predominantly at the para position.

A similar approach for this compound would involve the reaction of phenol with 2-methylpent-4-en-2-ol under acidic conditions. However, as mentioned, this would likely yield a mixture of ortho and para isomers, with the meta isomer being a minor component. Achieving a high yield of the meta-isomer would necessitate a more sophisticated strategy, possibly involving protecting groups or a multi-step sequence that directs the alkylation to the meta position.

Another total synthesis approach could involve the construction of the phenol ring itself from a precursor that already contains the desired alkyl group. However, this is generally a more complex and less common strategy for this type of compound.

Semi-Synthesis Approaches from Precursors

Semi-synthesis starts from a precursor that is structurally related to the target molecule and is often derived from natural sources. nih.gov For this compound, a plausible semi-synthetic route could start from a commercially available substituted phenol that can be chemically modified to introduce the 2-methylpent-4-en-2-yl group at the desired position.

For example, one could start with 3-bromophenol (B21344). The bromine atom can be used to direct the introduction of the alkyl group. This could be achieved through a metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, although this would require the preparation of an appropriate organometallic reagent derived from the 2-methylpent-4-en-2-yl group. A more direct approach would be a Grignard reaction. The 3-bromophenol would first be protected, for example, as a methoxymethyl ether. Then, reaction with magnesium would form the Grignard reagent. This nucleophilic Grignard reagent could then react with a suitable ketone, such as allyl methyl ketone, followed by dehydration and deprotection to yield the final product.

Novel and Green Chemistry Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods, often referred to as green chemistry. jocpr.comnumberanalytics.com These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.netnih.gov

Catalytic Methods for Phenol and Alkene Functionalization

Modern catalytic methods offer powerful tools for the selective functionalization of phenols and alkenes. numberanalytics.com For the synthesis of this compound, catalytic methods could provide a more direct and selective route.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. irb.hr For instance, Brønsted acids or Lewis acids can be used to catalyze the alkylation of phenols with alkenes. irb.hr The choice of catalyst can influence the regioselectivity of the reaction, potentially favoring the formation of the meta-isomer.

Transition metal catalysis also offers a range of possibilities. For example, rhodium-catalyzed hydroboration of the alkene in 2-methylpent-4-en-2-ol could be a key step in a multi-step synthesis. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and could be employed to form the crucial carbon-carbon bond between the phenol and the alkyl group. nih.gov Recent research has also explored aryne chemistry for the arylation of phenols, which could offer alternative pathways. rsc.org

Table 1: Comparison of Catalytic Methods

| Catalytic Method | Potential Advantages | Potential Challenges |

| Organocatalysis | Metal-free, often milder conditions. irb.hr | May require higher catalyst loading, selectivity can be an issue. |

| Transition Metal Catalysis | High efficiency and selectivity, wide range of reactions. numberanalytics.com | Metal contamination of the product, cost of catalysts. |

| Biocatalysis | High enantioselectivity, environmentally benign. | Limited to specific substrates and reaction types. |

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation. mdpi.comd-nb.infonoelresearchgroup.com This technology is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates. d-nb.infodiva-portal.org

The synthesis of this compound could be adapted to a flow process. For example, the acid-catalyzed alkylation of phenol with 2-methylpent-4-en-2-ol could be performed in a flow reactor. This would allow for precise control of the reaction temperature and residence time, which could be optimized to maximize the yield of the desired meta-isomer and minimize the formation of byproducts. allfordrugs.com

Table 2: Advantages of Flow Chemistry for Synthesis

| Feature | Benefit |

| Enhanced Safety | Smaller reaction volumes minimize risks associated with hazardous reactions. noelresearchgroup.com |

| Precise Control | Accurate control over temperature, pressure, and residence time. diva-portal.org |

| Improved Efficiency | Higher yields and selectivities can often be achieved. mdpi.com |

| Scalability | Easier to scale up production by running the system for longer or using parallel reactors. |

| Automation | Allows for continuous and automated production. noelresearchgroup.com |

Yield Optimization and Purity Considerations in this compound Production

Detailed research findings on the yield optimization and purity considerations for the production of this compound are not available in the reviewed literature. The successful production of this specific meta-substituted phenol would be contingent on overcoming the inherent ortho-para directing nature of the phenolic hydroxyl group.

Optimization of the synthetic process would likely focus on several key areas:

Catalyst Selection: The choice of catalyst is crucial in Friedel-Crafts alkylations and other electrophilic aromatic substitutions. jk-sci.com While strong Lewis acids are common, they often favor ortho and para products. orgsyn.org The development or discovery of a catalyst system that promotes meta-alkylation would be a primary focus for yield optimization.

Starting Material Strategy: A multi-step synthesis, potentially involving a meta-directing group that is later converted to a hydroxyl group, could be a viable, albeit less direct, route. masterorganicchemistry.com

Purity considerations would be dominated by the separation of the desired meta-isomer from the more readily formed ortho- and para-isomers.

Isomer Separation: The close boiling points and similar polarities of alkylphenol isomers make their separation challenging. google.com Advanced purification techniques such as high-performance liquid chromatography (HPLC), fractional distillation under reduced pressure, or selective crystallization would likely be necessary. wikipedia.org

By-product Analysis: A thorough analysis of the reaction mixture would be required to identify and quantify all by-products, including other isomers and any products resulting from rearrangement or polymerization of the alkene side chain.

Without specific experimental data, the following tables, which would typically present comparative data on yields and purity under different conditions, remain illustrative of the types of parameters that would need to be investigated.

Table 1: Hypothetical Yield Data for this compound Synthesis

| Catalyst System | Temperature (°C) | Reaction Time (h) | ortho-isomer (%) | meta-isomer (%) | para-isomer (%) | Overall Yield (%) |

| Catalyst A | 25 | 24 | Data not available | Data not available | Data not available | Data not available |

| Catalyst B | 50 | 12 | Data not available | Data not available | Data not available | Data not available |

| Catalyst C | 0 | 48 | Data not available | Data not available | Data not available | Data not available |

Table 2: Illustrative Purity Profile of this compound after Different Purification Methods

| Purification Method | Purity of meta-isomer (%) | Recovery of meta-isomer (%) | Key Impurities |

| Fractional Distillation | Data not available | Data not available | ortho- and para-isomers |

| Preparative HPLC | Data not available | Data not available | Trace isomers |

| Recrystallization | Data not available | Data not available | Insoluble by-products |

Ultimately, the lack of specific literature on the synthesis of this compound precludes a detailed, evidence-based discussion of its production.

Chemical Transformations and Reactivity of 3 2 Methylpent 4 En 2 Yl Phenol

Reactions Involving the Phenolic Hydroxyl Group of 3-(2-Methylpent-4-en-2-yl)phenol

The hydroxyl group directly attached to the aromatic ring is a cornerstone of this molecule's reactivity, participating in a variety of transformations typical of phenols.

Esterification and Etherification Reactions

The nucleophilic character of the phenolic oxygen allows for the formation of esters and ethers, thereby modifying the polarity and chemical properties of the parent molecule.

Esterification: In the presence of an acid catalyst or a coupling agent, this compound is expected to react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. For instance, reaction with acetic anhydride (B1165640) would yield 3-(2-methylpent-4-en-2-yl)phenyl acetate (B1210297). These reactions are fundamental in protecting the hydroxyl group or in creating derivatives with altered biological or material properties.

Etherification: The Williamson ether synthesis provides a classic route to ethers of this compound. Treatment of the phenol (B47542) with a base, such as sodium hydroxide, would generate the corresponding sodium phenoxide. This more nucleophilic species can then react with an alkyl halide, like methyl iodide, to produce the methyl ether, 1-methoxy-3-(2-methylpent-4-en-2-yl)benzene.

Table 1: Illustrative Esterification and Etherification Reactions

| Reactant of this compound | Reagent | Expected Product | Reaction Type |

| Phenolic -OH | Acetic Anhydride, H+ | 3-(2-Methylpent-4-en-2-yl)phenyl acetate | Esterification |

| Phenolic -OH | 1. NaOH2. Methyl Iodide | 1-Methoxy-3-(2-methylpent-4-en-2-yl)benzene | Williamson Ether Synthesis |

Oxidation and Reduction Pathways

The phenolic group is susceptible to oxidation, while the aromatic ring itself can be reduced under specific conditions.

Oxidation: Phenols can be oxidized to quinones, though the reaction is often more complex for substituted phenols. chemistrysteps.com Strong oxidizing agents could potentially lead to the formation of a corresponding benzoquinone derivative from this compound, although side reactions involving the alkene are also plausible. The steric hindrance from the tertiary alkyl group might influence the regioselectivity of the oxidation.

Reduction: The aromatic ring of phenols can be reduced to a cyclohexane (B81311) ring under forcing conditions, such as high-pressure hydrogenation with a suitable catalyst (e.g., rhodium on carbon). This would transform this compound into 3-(2-methylpent-4-en-2-yl)cyclohexanol.

Reactions Involving the Aromatic Ring of this compound

The benzene (B151609) ring, activated by the electron-donating hydroxyl group, is primed for electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

The hydroxyl group is a powerful ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. byjus.com The bulky 2-methylpent-4-en-2-yl group at the meta position will sterically hinder the adjacent ortho position (C4), suggesting that substitution will likely occur at the other ortho position (C2) and the para position (C6).

Halogenation: Reaction with bromine in a non-polar solvent would be expected to yield a mixture of 2-bromo-5-(2-methylpent-4-en-2-yl)phenol and 4-bromo-3-(2-methylpent-4-en-2-yl)phenol. byjus.com

Nitration: Treatment with dilute nitric acid is anticipated to produce a mixture of the corresponding ortho- and para-nitro derivatives. byjus.com The use of concentrated nitric acid could lead to oxidation or polysubstitution.

Friedel-Crafts Reactions: Friedel-Crafts acylation, for example with acetyl chloride and a Lewis acid catalyst like aluminum chloride, would likely result in the introduction of an acetyl group at the less hindered ortho and para positions. cmu.edulibretexts.org However, O-acylation can be a competing reaction. Friedel-Crafts alkylation is also possible but can be prone to polysubstitution and rearrangements.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Expected Major Products |

| Bromination | Br2, CCl4 | 2-Bromo-5-(2-methylpent-4-en-2-yl)phenol, 4-Bromo-3-(2-methylpent-4-en-2-yl)phenol |

| Nitration | Dilute HNO3 | 2-Nitro-5-(2-methylpent-4-en-2-yl)phenol, 4-Nitro-3-(2-methylpent-4-en-2-yl)phenol |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(2-Hydroxy-4-(2-methylpent-4-en-2-yl)phenyl)ethan-1-one, 1-(4-Hydroxy-2-(2-methylpent-4-en-2-yl)phenyl)ethan-1-one |

Palladium-Catalyzed Coupling Reactions

To participate in palladium-catalyzed cross-coupling reactions, the phenolic hydroxyl group is typically converted into a better leaving group, such as a triflate. This derivative can then undergo reactions like the Suzuki or Heck coupling. libretexts.org

Suzuki Coupling: The triflate of this compound could be coupled with a boronic acid, such as phenylboronic acid, in the presence of a palladium catalyst and a base to form a biphenyl (B1667301) derivative. fiveable.me

Heck Reaction: The same triflate derivative could react with an alkene, for example, ethyl acrylate, under Heck conditions to form a new carbon-carbon bond at the aromatic ring, yielding an ethyl cinnamate (B1238496) derivative. nih.gov

Reactions Involving the Alkene Moiety of this compound

The terminal double bond in the pentenyl side chain offers another site for a variety of addition reactions.

Hydrogenation: Catalytic hydrogenation using a catalyst like palladium on carbon would selectively reduce the alkene to an alkane without affecting the aromatic ring under mild conditions, yielding 3-(2-methylpentan-2-yl)phenol.

Halogenation: The addition of bromine (Br2) across the double bond would result in the formation of a dibromoalkane derivative.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide at the alkene position.

Ozonolysis: Reductive ozonolysis (O3 followed by a reducing agent like dimethyl sulfide) would cleave the double bond to yield 3-(2-hydroxy-2-methylpropyl)phenol (B8637894) and formaldehyde (B43269). nobelprize.org

Table 3: Predicted Reactions of the Alkene Moiety

| Reaction | Reagent | Expected Product |

| Hydrogenation | H2, Pd/C | 3-(2-Methylpentan-2-yl)phenol |

| Bromination | Br2 | 3-(4,5-Dibromo-2-methylpentan-2-yl)phenol |

| Epoxidation | m-CPBA | 3-(2-Methyl-2-(oxiran-2-ylmethyl)propyl)phenol |

| Ozonolysis | 1. O32. DMS | 3-(2-Hydroxy-2-methylpropyl)phenol and Formaldehyde |

While direct experimental evidence for the reactivity of this compound is scarce, a theoretical analysis based on the well-understood chemistry of its functional groups—phenolic hydroxyl, aromatic ring, and alkene—reveals a molecule of considerable synthetic potential. The interplay between these reactive sites offers a rich landscape for a multitude of chemical transformations, paving the way for the synthesis of a diverse array of novel compounds. Further experimental investigation is warranted to fully elucidate the chemical behavior of this intriguing molecule.

Article on this compound Unattainable Due to Lack of Specific Research Data

An in-depth article focusing on the chemical transformations and reactivity of the compound this compound, as outlined in the user's request, cannot be generated at this time. Extensive searches for specific research findings on the hydrogenation, hydrofunctionalization, and cycloaddition reactions of this particular molecule have yielded no direct results.

While general principles of phenol and alkene reactivity are well-documented, the specific influence of the 2-methylpent-4-en-2-yl substituent on the reactivity of the phenol ring, and vice versa, is not described in the available scientific literature. This includes a lack of data on the regioselectivity and stereoselectivity of any chemical transformations involving this compound.

The user's request for an article structured with detailed research findings and data tables for sections on "Hydrogenation and Hydrofunctionalization Reactions," "Cycloaddition Reactions," and "Regioselectivity and Stereoselectivity in this compound Transformations" cannot be fulfilled without speculative content, which would not meet the required standard of a professional and authoritative scientific article.

Therefore, until specific research is published on the chemical behavior of this compound, a scientifically accurate and detailed article as per the provided outline remains unachievable.

Exploration of Biological Interactions and Bioactivity in Model Systems

In Vitro Enzyme Modulation by 3-(2-Methylpent-4-en-2-yl)phenol

Inhibition and Activation Mechanisms of Specific Enzymes

There is currently no available scientific literature that describes the inhibitory or activational effects of this compound on any specific enzymes. Research into the mechanisms by which this compound might interact with enzyme active sites or allosteric sites has not been published.

Structure-Activity Relationships in Enzyme Binding

Without data on the enzymatic interactions of this compound, it is not possible to delineate any structure-activity relationships. Such an analysis would require comparative data on the binding of this and related molecules to one or more enzymes.

Receptor Binding Studies of this compound in Non-Human Cellular Models

Ligand-Receptor Interactions and Affinities

No studies have been found that investigate the binding of this compound to any specific cellular receptors in non-human models. Consequently, data on its binding affinity, selectivity, and the nature of its interaction with receptor pockets are not available.

Signaling Pathway Modulation

The effect of this compound on intracellular signaling pathways, which would be a consequence of receptor binding or other cellular interactions, has not been documented in the scientific literature.

Antioxidant and Radical Scavenging Activities of this compound (in vitro)

While phenolic compounds as a class are well-known for their antioxidant properties, specific in vitro studies quantifying the radical scavenging activities of this compound are not present in the available scientific databases. Standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have not been reported for this specific compound.

Antimicrobial and Antifungal Investigations of this compound (in vitro)

Currently, there is a notable absence of specific research data on the antimicrobial and antifungal properties of this compound in the public domain. While the broader class of terpenophenols, which includes structurally related compounds, has been the subject of numerous antimicrobial studies, direct investigations into this particular molecule have not been identified.

Terpenophenols, in general, are recognized for their antimicrobial potential, which is often attributed to the presence of a hydroxyl group on the phenol (B47542) ring and the lipophilic nature of the terpenoid moiety. nih.gov This combination is thought to facilitate the disruption of microbial cell membranes, leading to bacteriostatic or bactericidal effects. nih.gov For instance, well-studied terpenophenols like carvacrol (B1668589) and thymol (B1683141) have demonstrated significant activity against a wide range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Their mechanism of action is often linked to increasing the permeability of the bacterial cytoplasmic membrane, which disrupts the proton motive force and depletes the intracellular ATP pool.

Similarly, the antifungal activity of many phenolic compounds is well-documented. nih.gov These activities are also largely associated with membrane disruption and the inhibition of essential cellular processes.

Given the structural features of this compound, it is plausible that it may exhibit similar antimicrobial and antifungal activities. However, without direct experimental evidence, this remains speculative. Future research is required to determine the minimum inhibitory concentrations (MIC) and minimum bactericidal/fungicidal concentrations (MBC/MFC) of this specific compound against a panel of relevant microbial strains.

Table 1: Status of Antimicrobial and Antifungal Data for this compound

| Microorganism Type | Data Availability | Key Research Findings |

| Gram-positive Bacteria | No data available | Not applicable |

| Gram-negative Bacteria | No data available | Not applicable |

| Fungi | No data available | Not applicable |

Cytotoxicity Assessments of this compound in Non-Mammalian Cell Lines (e.g., bacterial, fungal, plant cells)

Consistent with the lack of antimicrobial data, there are no specific studies available that assess the cytotoxicity of this compound in non-mammalian cell lines. Cytotoxicity assessments are crucial for understanding the potential mechanisms of antimicrobial action and for evaluating the compound's broader biological impact.

For many antimicrobial phenols, cytotoxicity against bacterial and fungal cells is a direct consequence of their membrane-disrupting properties. The lipophilic character of these molecules allows them to intercalate into the lipid bilayer, leading to a loss of integrity, leakage of cellular contents, and ultimately, cell death.

In the context of plant cells, the effects of phenolic compounds can be more varied, potentially influencing cell growth, division, and differentiation. However, without specific experimental data for this compound, any potential cytotoxic effects on plant cells remain unknown.

Table 2: Status of Cytotoxicity Data for this compound in Non-Mammalian Cell Lines

| Cell Line Type | Data Availability | Key Research Findings |

| Bacterial Cells | No data available | Not applicable |

| Fungal Cells | No data available | Not applicable |

| Plant Cells | No data available | Not applicable |

Natural Occurrence and Biosynthesis of 3 2 Methylpent 4 En 2 Yl Phenol

Identification of Natural Sources of 3-(2-Methylpent-4-en-2-yl)phenol

There is no scientific literature available that reports the isolation or identification of this compound from any natural source.

Plant-Derived Isolates and Extraction Methodologies

No studies have documented the presence of this compound in any plant species. Therefore, no extraction methodologies for this specific compound from plant materials have been developed or reported.

Microbial Production and Fermentation

Scientific databases and research articles contain no information on the production of this compound by any microorganism through fermentation or other metabolic processes.

Proposed Biosynthetic Pathways for this compound in Biological Systems

As this compound has not been identified as a natural product, no biosynthetic pathways have been proposed or investigated.

Enzymatic Mechanisms and Precursor Identification

There is no information on any enzymatic reactions or precursor molecules involved in the synthesis of this compound in biological systems.

Genetic Basis of Biosynthesis

Given the absence of evidence for its natural occurrence and biosynthesis, no genetic information or studies related to the biosynthesis of this compound exist.

Analytical Methodologies for Detection and Quantification of 3 2 Methylpent 4 En 2 Yl Phenol

Chromatographic Techniques for 3-(2-Methylpent-4-en-2-yl)phenol Analysis

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of individual phenolic compounds within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including phenols. Due to the polarity and potential for hydrogen bonding of the hydroxyl group, phenols may exhibit poor chromatographic peak shape. Therefore, a derivatization step is often essential to convert them into less polar and more volatile derivatives, which improves chromatographic separation and detection sensitivity. gnest.org

Common derivatization reagents for phenols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetylating agents like acetic anhydride (B1165640). gnest.org The resulting trimethylsilyl (B98337) ethers or acetate (B1210297) esters are more suitable for GC analysis.

The GC-MS analysis is typically performed on a capillary column, such as a nonpolar HP-5 MS (a 5% diphenyl/95% dimethylpolysiloxane phase). gnest.org Helium is commonly used as the carrier gas. gnest.org The mass spectrometer can be operated in different modes. Full-scan mode is used for initial identification by comparing the obtained mass spectrum with reference libraries. For higher sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) or selected reaction monitoring (SRM) modes are employed. nih.govrestek.com In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, while SRM mode, used in tandem mass spectrometry (MS/MS), monitors a specific fragmentation reaction, providing even greater specificity. nih.govrestek.com

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of phenolic compounds, including those that are non-volatile or thermally labile. nih.gov Unlike GC, HPLC can often analyze phenols without prior derivatization. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating phenols. mdpi.com A typical setup involves a C18 stationary phase (octadecylsilyl silica (B1680970) gel) and a mobile phase consisting of a mixture of water (often acidified with acetic or formic acid to ensure the phenols are in their protonated form) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comepa.gov

Several types of detectors can be coupled with HPLC for the analysis of alkylphenols:

Diode Array Detector (DAD) or UV-Vis Detector: Phenolic compounds possess a chromophore (the benzene (B151609) ring) that absorbs ultraviolet (UV) light. epa.gov A DAD can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. The detection wavelength is typically set around 275-280 nm for alkylphenols. epa.govnih.gov

Fluorescence Detector (FLD): For enhanced sensitivity and selectivity, a fluorescence detector can be used. Phenols fluoresce at specific excitation and emission wavelengths (e.g., excitation at 220 nm and emission at 315 nm for some alkylphenols), allowing for lower detection limits compared to UV detection. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) or tandem mass spectrometer (LC-MS/MS) provides the highest degree of selectivity and sensitivity. researchgate.net Electrospray ionization (ESI) is a common ionization source for this application. researchgate.net Pre-column derivatization with agents like dansyl chloride can sometimes be used to improve ionization efficiency and achieve even lower detection limits. researchgate.net

Below is a table summarizing typical HPLC conditions for alkylphenol analysis.

| Parameter | Condition | Source |

| Column | Octadecylsilyl (ODS/C18), 5 µm particle size | mdpi.com |

| Mobile Phase | Acetonitrile/Water (90/10, v/v) with 0.01% Acetic Acid | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.comnih.gov |

| Detector | Diode Array Detector (DAD) at 278 nm | mdpi.com |

| Injection Volume | 20 µL | mdpi.com |

Thin-Layer Chromatography (TLC) for Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative screening of phenolic compounds in a sample. libretexts.org It can be used to monitor the progress of reactions or to quickly check the phenolic profile of an extract. researchgate.net

For the analysis of phenols, silica gel plates (often with a fluorescent indicator, F254) are commonly used as the stationary phase. researchgate.netksu.edu.sa A variety of mobile phase systems can be employed, with the polarity adjusted to achieve optimal separation. A common solvent system for phenols is a mixture of non-polar and polar solvents, such as Toluene:Acetone (9:1). researchgate.net

After developing the plate, the separated compounds can be visualized in several ways:

UV Light: If the compounds are UV-active and the plate contains a fluorescent indicator, they will appear as dark spots under a UV lamp at 254 nm. ksu.edu.sa

Iodine Chamber: Placing the dried plate in a chamber with iodine crystals will cause the iodine vapor to adsorb onto the organic compounds, revealing them as brown spots. ksu.edu.sa

Staining Reagents: Spraying the plate with a reagent that reacts with phenols to produce a colored product is a common visualization method. A solution of ferric chloride (FeCl₃) is a classic reagent that forms colored complexes with many phenols. researchgate.net

The position of the spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. ksu.edu.sa

Spectrophotometric and Electrochemical Methods for this compound Quantification

While chromatographic methods separate individual compounds, spectrophotometric and electrochemical methods can provide information on the total phenolic content or offer alternative routes for quantification.

Spectrophotometric methods are widely used for the determination of the total phenolic content in a sample. The most common of these is the Folin-Ciocalteu method . ijset.inresearchgate.net This assay is based on a chemical reaction where the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) is reduced by phenolic compounds under alkaline conditions, producing a blue-colored complex. researchgate.net The intensity of the blue color, measured spectrophotometrically at a wavelength of around 765 nm, is proportional to the total amount of phenolic compounds present. researchgate.net It is important to note that this method is not specific to any single phenolic compound but rather provides an estimate of the total phenolic content, and other non-phenolic reducing substances can interfere. ijset.inresearchgate.net

Electrochemical methods offer a sensitive and often rapid alternative for the determination of phenolic compounds. nih.gov These methods are based on the oxidation of the phenolic hydroxyl group at the surface of an electrode. nih.gov Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to measure the current response, which is proportional to the concentration of the phenol (B47542). rsc.orgelectrochemsci.org To enhance sensitivity and selectivity, and to prevent fouling of the electrode surface by oxidation products, chemically modified electrodes are often used. nih.govrsc.org These modifications can include materials like carbon nanotubes, conductive polymers, or nanoparticles. nih.govrdworldonline.com

The table below outlines key parameters of a sample electrochemical sensor for phenol detection.

| Parameter | Detail | Source |

| Technique | Differential Pulse Voltammetry (DPV) | electrochemsci.org |

| Electrode | TiO₂/Carbon Nanotube Modified Glassy Carbon Electrode | electrochemsci.org |

| Linear Range | 0 to 200 µM | electrochemsci.org |

| Detection Limit | 0.005 µM | electrochemsci.org |

| Application | Phenol determination in wastewater samples | electrochemsci.org |

Sample Preparation and Matrix Effects in this compound Analysis

Effective sample preparation is a critical step to isolate the target analyte from the sample matrix, concentrate it, and remove interfering substances. The choice of method depends heavily on the nature of the sample matrix (e.g., water, soil, food, biological tissue).

For liquid samples, such as water, common extraction techniques include:

Liquid-Liquid Extraction (LLE): This traditional method involves extracting the phenols from the aqueous phase into an immiscible organic solvent. nih.gov

Solid-Phase Extraction (SPE): This is now a more common technique that uses a solid sorbent packed in a cartridge to retain the phenols from the liquid sample. researchgate.netnih.gov The phenols are then eluted with a small volume of an organic solvent. Polymeric sorbents like polystyrene-divinylbenzene or specific cartridges like Oasis HLB are frequently used for extracting phenols from water. nih.govepa.gov

For solid samples, techniques like Soxhlet extraction, ultrasonic extraction, or microwave-assisted extraction (MAE) with suitable organic solvents (e.g., methanol, ethanol, acetone) are employed. nih.gov

Matrix effects are a significant challenge in trace analysis, particularly when using highly sensitive detectors like mass spectrometers. nih.govchromatographyonline.com These effects occur when co-extracted components from the sample matrix interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal. chromatographyonline.comtandfonline.com This can result in inaccurate quantification. For instance, in GC-MS, active sites in the injector liner can be blocked by matrix components, paradoxically leading to an enhanced signal for the analyte. tandfonline.com In LC-MS with electrospray ionization, competition for charge in the ESI source between the analyte and matrix components often leads to ion suppression. chromatographyonline.com

To compensate for matrix effects, several strategies can be used:

Matrix-matched calibration: Calibration standards are prepared in a blank matrix extract that is similar to the sample, to ensure that the standards and samples experience the same matrix effects. mdpi.com

Use of internal standards: An isotopically labeled version of the analyte is the ideal internal standard, as it behaves almost identically to the native analyte during extraction, chromatography, and ionization. chromatographyonline.com

Validation of Analytical Methods for Accuracy and Precision

The validation of an analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. chromatographyonline.com Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should ideally be >0.99. mdpi.comhach.com

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified with acceptable accuracy. chromatographyonline.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. chromatographyonline.com

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies, where a sample is spiked with a known amount of the analyte and the percentage recovered is calculated. Recoveries are typically expected to be within a range of 80-120%. chromatographyonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netchromatographyonline.com

The table below shows example validation data for an HPLC method for the analysis of phenols.

| Validation Parameter | Result | Source |

| Linearity (r²) | > 0.9931 | hach.com |

| LOD | 0.060 mg/mL (Spectrophotometric) | tuiasi.ro |

| LOQ | 15 ng/mL (HPLC-DAD) | nih.gov |

| Accuracy (Recovery) | 90–112% | chromatographyonline.com |

| Precision (RSD) | 4.8 to 15.2% | hach.com |

Derivatives and Analogues of 3 2 Methylpent 4 En 2 Yl Phenol: Synthesis and Structure Activity Relationships

Design and Synthesis of Novel 3-(2-Methylpent-4-en-2-yl)phenol Analogues

The synthesis of novel analogues of this compound involves strategic chemical modifications to either the aromatic phenol (B47542) ring or the aliphatic side chain. These modifications aim to produce a library of compounds for structure-activity relationship studies.

Modifications of the Phenolic Moiety

The phenolic hydroxyl group and the aromatic ring are prime targets for chemical modification to alter the electronic and steric properties of the molecule. Common modifications include etherification, esterification, and substitution on the aromatic ring.

One common strategy involves the etherification or esterification of the phenolic hydroxyl group. For instance, the hydroxyl group can be converted to a methoxy (B1213986) group via demethylation of a corresponding methoxy derivative using reagents like boron tribromide (BBr₃). nih.gov Alternatively, esterification with various acyl chlorides or carboxylic acids can introduce a range of functional groups, potentially enhancing the lipophilicity and altering the bioactivity of the parent compound. nih.gov

The aromatic ring itself can be further functionalized. For example, hydroxylation can introduce additional hydroxyl groups, a process that can be achieved using enzymes like tyrosinase. researchgate.net Glycosylation, the attachment of sugar moieties, is another modification that can enhance water solubility and bioavailability. researchgate.net The synthesis of m-aryloxy phenols through methods like the Ullmann coupling reaction, using copper catalysts, presents a pathway to more complex diaryl ether derivatives. nih.gov Furthermore, Rh(III)-catalyzed C–H activation offers a modern approach to synthesize 3,4,5-trisubstituted phenol derivatives, allowing for precise control over the substitution pattern on the aromatic ring. rsc.orgrsc.org

Table 1: Examples of Modifications of the Phenolic Moiety

| Modification Type | Reagents/Method | Potential Product |

| Demethylation | BBr₃ | This compound from a methoxy precursor |

| Esterification | Acyl chloride, base | 3-(2-Methylpent-4-en-2-yl)phenyl acetate (B1210297) |

| Hydroxylation | Tyrosinase | Hydroxylated this compound derivatives |

| Glycosylation | Metabolic engineering | Glycosylated this compound |

| Ullmann Coupling | CuI, picolinic acid | 3-(Aryloxy)-1-(2-methylpent-4-en-2-yl)benzene derivatives |

| C-H Activation | [RhCp*Cl₂]₂, internal alkyne | Substituted this compound derivatives |

Modifications of the Branched Alkene Side Chain

The branched alkene side chain of this compound offers multiple sites for chemical transformation, including the double bond and the allylic positions. These modifications can lead to a wide array of analogues with diverse functionalities.

The terminal double bond is susceptible to a variety of addition reactions. wou.edu For example, hydrogenation can saturate the double bond, yielding the corresponding alkyl side chain. youtube.com Halogenation with reagents like bromine (Br₂) results in the formation of a vicinal dihalide. rutgers.edu Hydrohalogenation and hydration can introduce a halogen or a hydroxyl group, respectively, across the double bond, with the regioselectivity often following Markovnikov's rule. wou.edurutgers.edu

The side chain can also undergo oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the side chain at the benzylic position, provided there is at least one benzylic hydrogen, to form a carboxylic acid. libretexts.org Radical halogenation, for instance with N-bromosuccinimide (NBS) and light, can introduce a bromine atom at the allylic position. libretexts.org Furthermore, o-alkenyl phenols can serve as starting materials for the synthesis of benzofuran (B130515) derivatives through catalyzed cascade reactions. researchgate.net

Table 2: Examples of Modifications of the Branched Alkene Side Chain

| Modification Type | Reagents/Method | Potential Product |

| Hydrogenation | H₂, Pd/C | 3-(2-Methylpentan-2-yl)phenol |

| Halogenation | Br₂ | 3-(4,5-Dibromo-2-methylpentan-2-yl)phenol |

| Hydrohalogenation | HBr | 3-(4-Bromo-2-methylpentan-2-yl)phenol |

| Hydration | H₂O, H⁺ | 3-(2-Methyl-5-hydroxypentan-2-yl)phenol |

| Oxidation | KMnO₄ | 3-Carboxyphenyl derivative (with cleavage) |

| Radical Halogenation | NBS, light | 3-(4-Bromo-2-methylpent-5-en-2-yl)phenol |

| Cyclization | HNTf₂/TMSOTf, aldehyde | Benzofuran derivative |

Structure-Reactivity Relationships in Derivatives of this compound

The reactivity of derivatives of this compound is intrinsically linked to their molecular structure. Modifications to either the phenolic moiety or the side chain can significantly influence the molecule's chemical behavior.

The phenolic hydroxyl group is a key determinant of reactivity. Its acidity can be modulated by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups generally increase the acidity, while electron-donating groups decrease it. The hydroxyl group also directs electrophilic aromatic substitution to the ortho and para positions.

The reactivity of the alkene side chain is also subject to structural influences. The presence of the aromatic ring can stabilize intermediates formed during reactions at the benzylic position. For instance, the benzylic C-H bond is relatively weak and susceptible to abstraction, a key step in side-chain oxidation. libretexts.org The stability of the resulting benzylic radical or cation is enhanced by resonance with the aromatic ring.

Structure-Bioactivity Relationships of this compound Analogues in Model Systems

The biological activity of phenolic compounds and their derivatives is a subject of intense investigation. Structure-activity relationship (SAR) studies aim to correlate specific structural features with observed biological effects in model systems, avoiding human clinical implications.

Phenol derivatives are known to exhibit a wide range of bioactivities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. researchgate.net The nature and position of substituents on the phenol scaffold are critical for these activities. researchgate.net For example, the antioxidant activity of phenolic compounds is influenced by the number and position of hydroxyl groups. nih.gov

Studies on naturally occurring phenols like eugenol, thymol (B1683141), and carvacrol (B1668589) have shown that the introduction of an allyl group can enhance their antimicrobial activity against planktonic bacteria. frontiersin.org However, the same modification can decrease their potency against biofilms, highlighting the importance of the specific biological target in SAR studies. frontiersin.org The length of an alkyl side chain can also play a crucial role. For instance, in a series of phenothiazine (B1677639) derivatives, an alkyl bridge of at least three carbons connecting a terminal amine to the nucleus was found to be necessary for inhibitory activity against protein kinase C. nih.gov

Quantitative structure-activity relationship (QSAR) models are increasingly being used to predict the bioactivity of chemical compounds. rsc.org These models can help to identify key structural descriptors that correlate with a particular biological endpoint, guiding the design of more potent and selective analogues.

Potential Applications of 3 2 Methylpent 4 En 2 Yl Phenol Beyond Biomedicine

Role as a Synthetic Intermediate in Organic Chemistry

The molecular architecture of 3-(2-Methylpent-4-en-2-yl)phenol, featuring a nucleophilic phenolic hydroxyl group, an aromatic ring susceptible to electrophilic substitution, and a terminal double bond on the alkyl substituent, makes it a versatile synthetic intermediate. The phenolic moiety can undergo O-alkylation, O-acylation, and other transformations typical of phenols. The aromatic ring can be functionalized through reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, leading to a wide array of substituted derivatives.

Furthermore, the presence of the pentenyl group opens avenues for a variety of addition and oxidation reactions. For instance, the terminal alkene can participate in hydroboration-oxidation to yield a primary alcohol, or undergo ozonolysis to produce a ketone and formaldehyde (B43269). These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton, making this compound a valuable building block for the synthesis of more complex molecules.

A one-pot metal-free synthesis of diarylamines from aromatic aldehydes and anilines has been developed, highlighting the ongoing innovation in synthetic methodologies for related aromatic compounds. nih.gov While not directly involving this compound, such advancements in green chemistry and efficient synthesis are relevant to the potential future production and utilization of this and other substituted phenols. nih.gov

Applications in Material Science and Polymer Chemistry

The dual functionality of this compound, possessing both a phenolic hydroxyl group and a polymerizable double bond, positions it as a promising candidate for applications in material science and polymer chemistry.

Monomer for Polymerization

The vinyl group in the pentenyl side chain of this compound allows it to act as a monomer in addition polymerization reactions. It can potentially be homopolymerized or copolymerized with other vinyl monomers to create polymers with tailored properties. The resulting polymers would feature pendant phenolic groups along the polymer backbone. These phenolic moieties can impart specific characteristics to the polymer, such as antioxidant properties, thermal stability, and the ability to form hydrogen bonds, which can influence the material's mechanical and thermal behavior. The development of functional polymers through such synthetic strategies is a burgeoning field, with applications ranging from advanced coatings to biocompatible materials. youtube.comyoutube.comnist.gov

Additive in Material Formulations

Phenolic compounds are well-known for their antioxidant capabilities, which arise from the ability of the hydroxyl group to scavenge free radicals. This property makes this compound a potential additive for preventing oxidative degradation in various materials, including plastics, elastomers, and lubricants. Its incorporation into polymer formulations could enhance their long-term stability and performance. Furthermore, the phenolic structure is a cornerstone of phenol (B47542) formaldehyde resins, which are known for their thermal resistance and durability. frontiersin.org The reactivity of the phenolic ring in this compound could be harnessed to create novel thermosetting resins or to modify existing polymer networks. The incorporation of catechol and other phenolic compounds is a known strategy for designing advanced materials with properties like self-healing and underwater adhesion. bldpharm.com

Agrochemical and Phytochemical Research Applications (non-human toxicity)

The biological activity of phenolic compounds is not limited to human health; they also play significant roles in plant and microbial interactions. The study of such compounds in an agrochemical context focuses on their potential as herbicides, fungicides, or plant growth regulators, as well as their phytotoxic effects.

Phenolic compounds are naturally produced by plants as a defense mechanism against pathogens and herbivores. nih.gov Research into the phytotoxicity of various substituted phenols has shown that their activity is dependent on their chemical structure. bldpharm.comcapes.gov.br For instance, the degree of nitration in phenols can significantly impact their toxicity. capes.gov.br The specific structure of this compound could be investigated for its selective herbicidal or pesticidal properties. The synthesis of phenolic compounds in plants can also be influenced by external factors like pesticides. nist.gov Understanding these interactions is crucial for developing sustainable agricultural practices.

Potential in Environmental Remediation Technologies

Phenolic compounds are common industrial pollutants found in the wastewater of various manufacturing processes. prepchem.comacs.org Their persistence and potential toxicity necessitate effective remediation strategies. Bioremediation, which utilizes microorganisms to degrade hazardous substances, is a promising and environmentally friendly approach for treating phenol-contaminated water. prepchem.comsimsonpharma.comresearchgate.net

The biodegradability of alkylphenols is a key area of environmental research. capes.gov.brprepchem.comsimsonpharma.comacs.orgchemicalbook.com While some alkylphenols can be persistent and raise environmental concerns, certain microorganisms have been identified that can metabolize phenolic compounds, breaking them down into less harmful substances. simsonpharma.comresearchgate.netorgsyn.org The structure of this compound, with its alkyl side chain, would be a substrate for such microbial degradation pathways. Research in this area could lead to the development of specialized bioreactors or microbial consortia for the efficient removal of this and related phenolic pollutants from industrial effluents. Additionally, enzymatic remediation using immobilized enzymes like peroxidases and laccases is another advanced technology for the removal of phenolic compounds from wastewater. youtube.com

Future Research Directions and Challenges in 3 2 Methylpent 4 En 2 Yl Phenol Studies

Addressing Synthetic Efficiency and Scalability

The synthesis of 3-(2-Methylpent-4-en-2-yl)phenol, while not described in dedicated publications, can be approached through established methodologies for phenol (B47542) alkylation. Friedel-Crafts alkylation stands as a traditional and versatile method for creating carbon-carbon bonds on aromatic rings. rsc.org However, this approach is often plagued by challenges such as low regioselectivity, leading to a mixture of ortho, meta, and para isomers, and the potential for polyalkylation. chinesechemsoc.org For a specific isomer like this compound, achieving high yields of the meta-substituted product is a significant hurdle.

Modern catalytic systems offer promising avenues to overcome these limitations. The use of solid acid catalysts, such as zeolites, has shown potential for regioselective alkylation of phenols. nih.govwhiterose.ac.uk The shape-selective nature of zeolites can favor the formation of a specific isomer by controlling the orientation of the reactants within their porous structure. nih.gov Furthermore, transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for direct and selective modification of aromatic compounds. acs.orgacs.orgrsc.org Research into ruthenium, gold, or copper-based catalysts could lead to more efficient and scalable syntheses of this compound. rsc.org

A key challenge lies in the development of a catalyst that not only directs the alkylation to the meta position of the phenol but also remains active and stable under industrial-scale production conditions. The development of recyclable catalysts is also a crucial aspect of "greening" the synthesis process. nih.govacs.org

Table 1: Potential Synthetic Routes and Associated Challenges

| Synthetic Method | Potential Advantages | Key Challenges |

| Friedel-Crafts Alkylation | Well-established, uses readily available reagents. | Low regioselectivity (ortho/para directing), risk of polyalkylation, harsh reaction conditions. rsc.orgchinesechemsoc.org |

| Zeolite-Catalyzed Alkylation | Improved regioselectivity, catalyst recyclability. | Catalyst deactivation, requires specific pore sizes and shapes for desired isomer. nih.govwhiterose.ac.uk |

| Transition-Metal C-H Functionalization | High regioselectivity, milder reaction conditions. | Catalyst cost and sensitivity, substrate scope limitations. acs.orgacs.orgrsc.org |

| Multi-step Synthesis | High purity of the final product. | Longer reaction sequences, lower overall yield, increased cost and waste. khanacademy.org |

Deeper Exploration of Biological Mechanisms at the Molecular Level

Phenolic compounds are renowned for their diverse biological activities, often stemming from their antioxidant and anti-inflammatory properties. nih.govnih.govnih.gov The hydroxyl group on the phenol ring can donate a hydrogen atom to scavenge free radicals, while the aromatic ring can stabilize the resulting phenoxyl radical. nih.gov The specific structure of this compound, with its lipophilic aliphatic side chain, suggests potential for interaction with biological membranes and cellular targets.

Future research should focus on elucidating the specific molecular mechanisms through which this compound exerts its biological effects. This would involve identifying its protein targets and understanding how it modulates cellular signaling pathways. The development of fluorescent molecular probes based on the this compound scaffold could be a powerful tool for visualizing its subcellular localization and interactions. nih.govnih.govthermofisher.com Such probes could help determine if the compound accumulates in specific organelles like mitochondria or the endoplasmic reticulum, providing clues about its mode of action. nih.gov

A significant challenge in this area is the often non-specific nature of the interactions of phenolic compounds. nih.gov Distinguishing between general antioxidant effects and specific receptor-mediated activities will be crucial for understanding the true therapeutic potential of this compound.

Advancements in Analytical Techniques for Trace Detection

The ability to detect and quantify trace amounts of this compound is essential for a variety of applications, from environmental monitoring to pharmacokinetic studies. As a volatile organic compound (VOC), its analysis presents unique challenges. azom.com

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the analysis of VOCs, offering high sensitivity and the ability to separate complex mixtures. azom.comiltusa.com For trace detection, techniques like purge-and-trap (P&T) or solid-phase microextraction (SPME) can be employed to pre-concentrate the analyte before GC-MS analysis. sepscience.comthermofisher.com These methods are crucial for detecting low levels of the compound in environmental samples like water or air. sepscience.comepa.gov

Future advancements in this area could involve the development of novel stationary phases for gas chromatography that provide enhanced separation of phenolic isomers. researchgate.net Additionally, the use of high-resolution mass spectrometry can aid in the unambiguous identification of the compound in complex matrices. mdpi.com The development of portable and real-time analytical devices would also be a significant step forward, enabling on-site monitoring without the need for laboratory-based analysis. iltusa.com

Table 2: Analytical Techniques for this compound

| Analytical Technique | Principle | Application | Future Advancements |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based identification. | Quantification and identification in various matrices. iltusa.com | Development of isomer-specific columns, coupling with high-resolution MS. researchgate.netmdpi.com |

| Proton Transfer Reaction Mass Spectrometry (PTR-MS) | Soft ionization technique for real-time VOC detection. | Real-time monitoring of atmospheric concentrations. azom.com | Increased sensitivity and selectivity for phenolic compounds. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Analysis of less volatile derivatives or reaction mixtures. nih.govnih.gov | Development of more selective stationary phases. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Structural elucidation and purity assessment. nih.gov | Increased sensitivity for trace analysis. |

Unexplored Chemical Reactivity and Catalysis

The chemical structure of this compound offers multiple sites for chemical modification, opening up a wide range of possibilities for creating new derivatives with novel properties. The phenolic hydroxyl group can undergo etherification and esterification reactions. The aromatic ring is susceptible to electrophilic substitution reactions such as nitration and halogenation, with the hydroxyl group acting as an ortho-para director. byjus.comtestbook.comyoutube.com However, the steric hindrance from the bulky alkyl group at the meta position might influence the regioselectivity of these reactions.

The unsaturated bond in the pentenyl side chain provides a handle for a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation. This allows for the introduction of new functional groups and the synthesis of a diverse library of derivatives. Furthermore, the phenolic moiety itself can act as a directing group in catalytic reactions, facilitating C-H functionalization at specific positions on the aromatic ring. acs.orgacs.org

An intriguing area for future research is the potential of this compound and its derivatives to act as catalysts themselves. Phenol derivatives have been explored as organocatalysts and as ligands for transition metal catalysts. acs.org The unique combination of a phenolic hydroxyl group and an olefinic double bond in this molecule could lead to novel catalytic activities, for instance in tandem or cascade reactions.

The primary challenge in exploring the reactivity of this compound will be to achieve selective transformations at one reactive site without affecting the others. This will require the development of highly selective catalysts and reaction conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(2-Methylpent-4-en-2-yl)phenol, and how can intermediates be optimized?

- Methodology : Begin with a Friedel-Crafts alkylation using phenol and 2-methylpent-4-en-2-yl halides. Protect the phenolic hydroxyl group with acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions. Catalytic Lewis acids (e.g., AlCl₃) can enhance regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product purity. Validate intermediates using GC-MS and NMR (¹H/¹³C) .

- Data Optimization : Monitor reaction kinetics via in-situ FTIR to identify bottlenecks. Adjust temperature (80–120°C) and stoichiometry (1:1.2 phenol:alkylating agent) to maximize yield (>75%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H NMR (CDCl₃) shows phenolic -OH (~5.3 ppm, broad singlet), allylic protons (δ 5.1–5.4 ppm, multiplet), and methyl groups (δ 1.2–1.4 ppm, singlet). ¹³C NMR confirms quaternary carbons (δ 35–45 ppm) and olefinic carbons (δ 120–130 ppm) .

- IR : Stretching frequencies for -OH (3200–3600 cm⁻¹), C=C (1640–1680 cm⁻¹), and aromatic C-H (3000–3100 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Handling : Use nitrile gloves, lab coats, and safety goggles in fume hoods. Avoid skin contact due to potential irritancy (R36/37/38).

- Waste Disposal : Neutralize phenolic waste with 10% NaOH, then incinerate at >850°C. Store separately in labeled, airtight containers .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in electrophilic substitution reactions?

- Methodology : Use Gaussian or ORCA software with the B3LYP/6-311++G(d,p) basis set. Calculate Fukui indices (ƒ⁺/ƒ⁻) to identify nucleophilic (phenolic oxygen) and electrophilic (allylic carbons) sites. Compare HOMO-LUMO gaps (ΔE ≈ 5.2 eV) with experimental reaction rates .